molecular formula C8H15N3S B2837664 1-Methyl-3-(2-methylpropylsulfanyl)pyrazol-4-amine CAS No. 1693661-30-1

1-Methyl-3-(2-methylpropylsulfanyl)pyrazol-4-amine

Cat. No.: B2837664
CAS No.: 1693661-30-1
M. Wt: 185.29
InChI Key: AXBJNYJILPRDSF-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-methylpropylsulfanyl)pyrazol-4-amine is a useful research compound. Its molecular formula is C8H15N3S and its molecular weight is 185.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrazole Derivatives : A study by Titi et al. (2020) focused on the synthesis of hydroxymethyl pyrazole derivatives, including compounds similar to 1-Methyl-3-(2-methylpropylsulfanyl)pyrazol-4-amine. These compounds were characterized using techniques like FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. Their biological activities against breast cancer and microbes were also confirmed (Titi et al., 2020).

Reactivity Studies

  • Reactivity with Primary Amines : A study by J. Díaz et al. (2012) explored the reactivity of 1-arylpyrazoles, compounds structurally related to this compound, in synthesizing σ(1) receptor antagonists. The study emphasized the importance of pyrazole substituents and the basic amine group in achieving high activity and selectivity (Díaz et al., 2012).

Biological Evaluation

  • Inhibitive Action in Corrosion Prevention : A study by A. Chetouani et al. (2005) examined the inhibitive effect of bipyrazole compounds, similar to this compound, on the corrosion of pure iron in acidic media. These compounds demonstrated efficient inhibition, increasing with concentration, and were confirmed to adsorb on the iron surface following the Langmuir adsorption isotherm model (Chetouani et al., 2005).

Additional Research Applications

  • Three-component Microwave-assisted Synthesis : Jiansheng Ng et al. (2022) developed a method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones using a three-component reaction under microwave irradiation. This process involves compounds structurally related to this compound and demonstrates the potential for efficient, pot- and step-economic synthesis with a range of primary amines (Ng et al., 2022).

Safety and Hazards

1-Methyl-3-(2-methylpropylsulfanyl)pyrazol-4-amine may have similar safety and hazards as other pyrazoles. For example, 1-Methyl-1H-pyrazol-4-amine has hazard statements H315 - H319, which indicate that it causes skin irritation and serious eye irritation .

Properties

IUPAC Name

1-methyl-3-(2-methylpropylsulfanyl)pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3S/c1-6(2)5-12-8-7(9)4-11(3)10-8/h4,6H,5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBJNYJILPRDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NN(C=C1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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